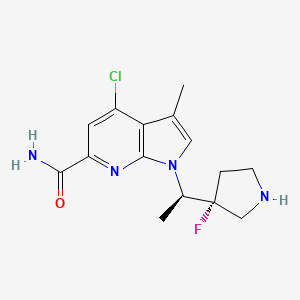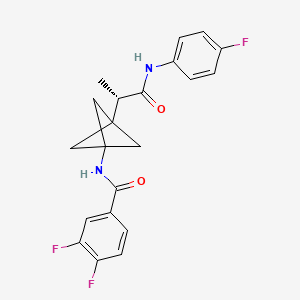
Preladenant-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preladenant-d3 is a deuterated form of Preladenant, a selective adenosine 2A receptor antagonist. This compound is primarily investigated for its potential therapeutic effects in treating Parkinson’s disease. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Preladenant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Preladenant-d3 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the deuterated methoxy group. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography for purification. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Preladenant-d3 undergoes various chemical reactions, including:
Oxidation: Typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially in modifying the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which are used to study the structure-activity relationship and optimize the pharmacological properties of the compound.
Scientific Research Applications
Preladenant-d3 is extensively used in scientific research, particularly in the following areas:
Chemistry: Studying the metabolic pathways and stability of Preladenant.
Biology: Investigating the interaction of Preladenant with adenosine 2A receptors.
Medicine: Exploring the therapeutic potential of Preladenant in treating Parkinson’s disease and other neurological disorders.
Industry: Developing radiotracers for imaging adenosine 2A receptors in tumors.
Mechanism of Action
Preladenant-d3 exerts its effects by selectively antagonizing the adenosine 2A receptor. This receptor is involved in various physiological processes, including the regulation of neurotransmitter release and modulation of immune responses. By blocking this receptor, this compound can reduce the symptoms of Parkinson’s disease and potentially improve motor function .
Comparison with Similar Compounds
Similar Compounds
SCH 412348: Another selective adenosine 2A receptor antagonist with similar pharmacological properties.
Istradefylline: A clinically approved adenosine 2A receptor antagonist used in the treatment of Parkinson’s disease.
Uniqueness
Preladenant-d3 is unique due to its deuterated form, which provides enhanced metabolic stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in drug development and research.
Conclusion
This compound is a significant compound in the field of medicinal chemistry, offering valuable insights into the treatment of neurological disorders. Its unique properties and extensive research applications make it a promising candidate for further investigation and development.
Properties
Molecular Formula |
C25H29N9O3 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
4-(furan-2-yl)-10-[2-[4-[4-[2-(trideuteriomethoxy)ethoxy]phenyl]piperazin-1-yl]ethyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine |
InChI |
InChI=1S/C25H29N9O3/c1-35-15-16-36-19-6-4-18(5-7-19)32-11-8-31(9-12-32)10-13-33-23-20(17-27-33)24-28-22(21-3-2-14-37-21)30-34(24)25(26)29-23/h2-7,14,17H,8-13,15-16H2,1H3,(H2,26,29)/i1D3 |
InChI Key |
DTYWJKSSUANMHD-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6 |
Canonical SMILES |
COCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



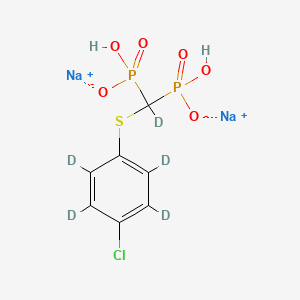

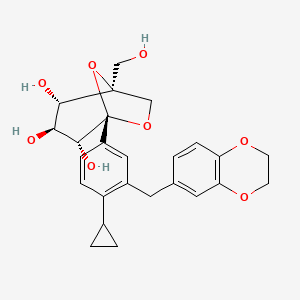
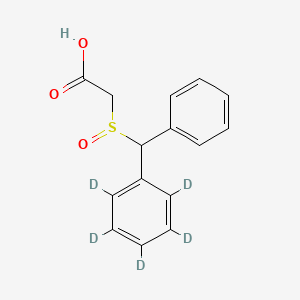
![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde](/img/structure/B12417925.png)

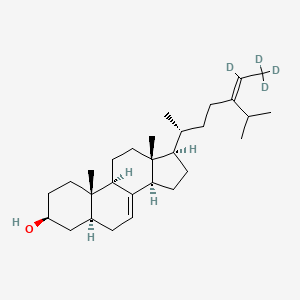
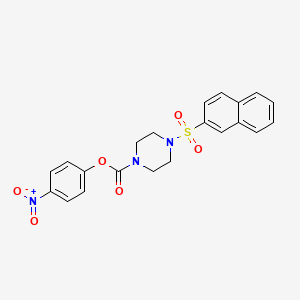
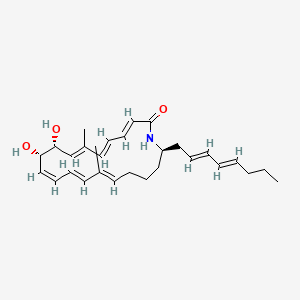
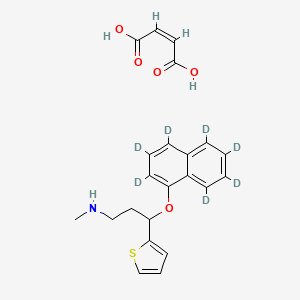
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
